molecular formula C10H4BrF4NO B15061124 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Cat. No.: B15061124
M. Wt: 310.04 g/mol
InChI Key: KKZNOSYSHOJMKJ-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a quinoline core. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as bromine or N-bromosuccinimide.

    Fluorination: Introduction of the fluorine atom at the 8th position using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.

    Cyclization: Formation of the dihydroquinolin-4-one core through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the dihydroquinolin-4-one core to fully reduced quinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Reagents such as organolithium or Grignard reagents for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives with ketone or carboxylic acid functionalities.

    Reduction: Fully reduced quinoline derivatives with saturated rings.

    Substitution: Derivatives with various functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoro-2-(fluoromethyl)imidazo[1,2-a]pyridine
  • 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Uniqueness

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups attached to the quinoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZNOSYSHOJMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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